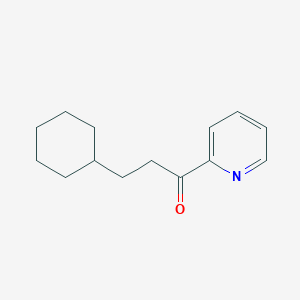

(2-Cyclohexyl)ethyl 2-pyridyl ketone

Description

Contextualizing Ketones within Organic Synthesis and Chemical Industry

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. This functional group imparts a polarity that makes ketones highly reactive and useful in a multitude of chemical reactions. Their versatility has made them indispensable in both organic synthesis and the chemical industry.

In industrial processes, ketones like acetone (B3395972) and methyl ethyl ketone are widely used as solvents due to their ability to dissolve a broad range of substances. fiveable.me They are also crucial intermediates in the manufacturing of polymers, such as polyether ketones (PEKs). guidechem.com Furthermore, ketones serve as foundational building blocks for the synthesis of more complex molecules. This includes the production of pharmaceuticals, agrochemicals like herbicides and insecticides, and fine chemicals such as fragrances and flavorings. guidechem.com

The reactivity of the carbonyl group allows ketones to participate in various important reactions, including nucleophilic additions and reductions to form secondary alcohols. fiveable.me This reactivity is harnessed by chemists to construct complex molecular architectures, making ketones central to the synthesis of steroids, analgesics, and various natural products. guidechem.comnih.gov

The Significance of Pyridyl Moieties in Organic Chemistry and Materials Science

The pyridine (B92270) ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a vital structural motif in chemistry. frontiersin.org Its unique electronic properties and the presence of a basic nitrogen atom with a non-bonding electron pair make it a key component in a vast array of functional molecules. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for the binding of drugs to biological targets like enzymes and receptors. nih.govresearchgate.net Consequently, pyridine derivatives are found in a wide range of pharmaceuticals, exhibiting activities as anticancer, antiviral, and antibacterial agents. researchgate.net The inclusion of a pyridine ring can improve a drug's metabolic stability, potency, and pharmacokinetic properties. nih.gov

In materials science, pyridine and its derivatives are utilized in the creation of polymers and dyes. frontiersin.org The nitrogen atom's ability to coordinate with metal ions makes pyridyl compounds excellent ligands in organometallic chemistry and catalysis. frontiersin.org This property is also exploited in the development of functional materials, where pyridine-type ligands are used to construct molecular assemblies with specific electronic and optical properties for applications in sensors and solar cells.

Rationale for Investigating (2-Cyclohexyl)ethyl 2-pyridyl ketone

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be derived from the well-established properties of its constituent parts: the 2-pyridyl ketone core and the (2-cyclohexyl)ethyl substituent.

The 2-pyridyl ketone structure is a known pharmacophore, and pyridinone derivatives (related structures) are recognized for their wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org The pyridyl nitrogen can engage in crucial hydrogen bonding interactions with biological targets, while the ketone group provides a site for further chemical modification or interaction. nih.govnih.gov

Therefore, the investigation of this compound is rationalized by the hypothesis that combining a biologically active pyridyl ketone scaffold with a lipophilic and sterically influential cyclohexyl group could lead to novel compounds with interesting pharmacological profiles or unique properties for materials science applications.

Overview of Research Scope and Objectives

Given the limited specific data on this compound, the scope of initial research would logically focus on its fundamental chemical and physical characterization, followed by an exploration of its potential applications.

The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound. A crucial next step would be the thorough characterization of the compound's structure and purity using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: Determining key physical and chemical properties, including solubility, stability, and lipophilicity (LogP). This data is essential for understanding the compound's behavior and for designing future experiments, particularly in medicinal chemistry.

Exploratory Biological Screening: Conducting a broad range of in vitro biological assays to screen for potential pharmacological activity. Based on the known properties of pyridyl ketones, this could include screening for anticancer, antimicrobial, anti-inflammatory, or other therapeutic effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to understand how modifications to the cyclohexyl ring, the ethyl linker, or the pyridyl ketone core affect its biological activity. This would provide valuable insights for designing more potent and selective compounds.

Materials Science Applications: Investigating the potential of the compound as a ligand for metal complexes, exploring its coordination chemistry, and evaluating the properties of the resulting materials for applications in catalysis or as functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOWTBUUMGMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641990 | |

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-60-7 | |

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl Ethyl 2 Pyridyl Ketone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2-Cyclohexyl)ethyl 2-pyridyl ketone, the primary disconnection is at the carbon-carbon bond between the carbonyl group and the ethyl chain. This leads to two main retrosynthetic approaches:

Approach A: Acyl Anion/Acyl Radical Equivalent and an Alkyl Electrophile: This involves a synthon representing a 2-pyridoyl group and a (2-cyclohexyl)ethyl electrophile.

Approach B: Alkyl Nucleophile and a Pyridine-2-carbonyl Electrophile: This pathway considers a (2-cyclohexyl)ethyl nucleophile and a 2-pyridyl carbonyl electrophile.

These approaches suggest the following key precursors for the synthesis of this compound:

| Precursor Type | Specific Examples |

| Pyridine-based | 2-cyanopyridine, 2-picoline, Picolinic acid and its derivatives (esters, amides) |

| Cyclohexane-based | Cyclohexaneethanol, (2-bromoethyl)cyclohexane, Cyclohexylacetyl chloride |

Conventional Synthetic Routes

Traditional methods for the formation of ketones can be readily adapted for the synthesis of this compound.

Acylation Reactions (e.g., Friedel-Crafts, Ester Condensations)

While direct Friedel-Crafts acylation on the pyridine (B92270) ring is generally difficult due to the electron-deficient nature of the ring and the tendency of the nitrogen to coordinate with the Lewis acid catalyst, related acylation strategies can be employed. A plausible approach involves the acylation of a pre-metalated pyridine derivative. For instance, 2-lithiopyridine, generated from the reaction of 2-bromopyridine with butyllithium, can react with an appropriate acylating agent like cyclohexylacetyl chloride. However, this reaction can be complicated by the formation of di-acylated products or other side reactions.

A more controlled method involves the condensation of an organometallic reagent derived from 2-picoline with a cyclohexyl-containing ester. The lithiation of 2-picoline followed by reaction with an ester such as ethyl cyclohexanecarboxylate would theoretically yield the desired ketone after an oxidative workup, though this is a less common approach.

Grignard or Organolithium Reagent Addition to Nitriles or Esters

A highly effective and widely used method for ketone synthesis is the addition of an organometallic reagent to a nitrile or an ester.

The reaction of 2-cyanopyridine with a Grignard reagent, specifically (2-cyclohexyl)ethylmagnesium bromide, represents a direct and efficient route to this compound. The Grignard reagent is prepared from (2-bromoethyl)cyclohexane and magnesium metal. The subsequent addition to the nitrile, followed by acidic hydrolysis of the intermediate imine, yields the target ketone.

Alternatively, the addition of an organolithium reagent to a derivative of picolinic acid, such as a Weinreb amide (N-methoxy-N-methylpicolinamide), provides a more controlled synthesis. The resulting intermediate is stable to further nucleophilic attack and is readily hydrolyzed to the ketone.

| Reactants | Reagent | Product |

| 2-Cyanopyridine | (2-Cyclohexyl)ethylmagnesium bromide | This compound |

| Picolinic acid ethyl ester | (2-Cyclohexyl)ethyllithium | This compound |

Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol is a classic and reliable method for the preparation of ketones. In this approach, the precursor alcohol, 1-(pyridin-2-yl)-3-cyclohexylpropan-1-ol, is first synthesized. This can be achieved via the Grignard reaction between 2-pyridinecarboxaldehyde and (2-cyclohexyl)ethylmagnesium bromide.

Once the secondary alcohol is obtained, it can be oxidized to the corresponding ketone using a variety of reagents. Common and effective oxidizing agents for this transformation include:

Pyridinium (B92312) chlorochromate (PCC): A mild oxidant that converts secondary alcohols to ketones in high yield with minimal side reactions. masterorganicchemistry.comlibretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high efficiency. chemistrysteps.comwikipedia.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of alcohols to ketones under neutral conditions.

| Starting Material | Oxidizing Agent | Product |

| 1-(Pyridin-2-yl)-3-cyclohexylpropan-1-ol | Pyridinium chlorochromate (PCC) | This compound |

| 1-(Pyridin-2-yl)-3-cyclohexylpropan-1-ol | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | This compound |

Modern Catalytic Approaches

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance.

Cross-Coupling Strategies for C-C Bond Formation

Nickel-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of ketones. rsc.orgnih.govnih.gov One such strategy involves the coupling of an activated carboxylic acid derivative, such as a 2-pyridyl ester of picolinic acid, with an alkyl halide in the presence of a nickel catalyst and a reducing agent.

In a potential synthesis of this compound, picolinic acid could be esterified with 2-hydroxypyridine to form the corresponding 2-pyridyl ester. This activated ester can then be coupled with (2-bromoethyl)cyclohexane using a nickel catalyst, typically NiCl₂(dme), a bipyridine-based ligand, and a metallic reducing agent like manganese powder. nih.gov This methodology avoids the need to pre-form a stoichiometric organometallic reagent, making it an attractive and functional-group-tolerant approach. rsc.orgnih.govnih.govacs.org

| Pyridine Component | Alkyl Component | Catalyst System | Product |

| 2-Pyridyl picolinate | (2-Bromoethyl)cyclohexane | NiCl₂(dme), bipyridine ligand, Mn | This compound |

C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forging new carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. rsc.org For the synthesis of this compound, C-H activation can be envisioned through radical-mediated acylation of the pyridine ring.

One prominent method involves visible-light photoredox catalysis. acs.org This approach can generate acyl radicals from readily available precursors, such as aldehydes, which then add to an activated pyridine derivative. For instance, 3-cyclohexylpropanal could serve as the precursor for the (2-Cyclohexyl)ethyl carbonyl fragment. In this process, a photocatalyst, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the aldehyde, yielding a nucleophilic acyl radical. acs.org This radical then attacks the electron-deficient pyridine ring.

The classic Minisci reaction is another cornerstone of pyridine C-H functionalization. wikipedia.org Traditionally used for alkylation, the reaction can be adapted for acylation. nih.gov It involves the addition of a nucleophilic radical to a protonated, and thus electron-deficient, N-heterocycle. chim.it The necessary acyl radical can be generated from various sources, including the oxidative cleavage of benzoyl hydrazides or via HAT from aldehydes using photocatalysis. acs.orgnih.gov While the Minisci reaction can sometimes lead to mixtures of regioisomers, modern variations offer improved control. acs.orgwikipedia.org

Transition metal-catalyzed C-H activation, often employing rhodium or palladium, represents another sophisticated route. nih.govresearchgate.net These methods typically use a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. While often applied to the synthesis of the pyridine core itself or for arylation, the principles can be extended to acylation reactions. nih.govnih.gov

Chemo- and Regioselective Synthesis

Achieving the precise 2-substitution pattern of this compound is a critical challenge due to the multiple reactive sites on the pyridine ring. Chemo- and regioselective methods are therefore essential.

The regioselectivity of the photocatalytic C-H acylation mentioned above can be controlled with remarkable precision. Research has shown that the site of acylation (C2 versus C4) can be dictated by the choice of substituent on the nitrogen atom of a pyridinium salt precursor. acs.org Specifically, the use of N-methoxypyridinium salts has been demonstrated to preferentially direct the addition of the acyl radical to the C2 position, providing a direct and highly regioselective route to 2-acylpyridines. acs.orgibs.re.kr This selectivity is paramount for avoiding the formation of the C4-acylated isomer.

Beyond direct C-H activation, other strategies offer excellent regiocontrol. One effective method involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions. A completely regioselective synthesis of 2-substituted pyridines can be achieved by reacting a pyridine N-oxide with an organometallic reagent, such as a Grignard reagent. acs.org This approach could theoretically be adapted to introduce the desired side chain.

Palladium-catalyzed cross-coupling reactions also provide a reliable pathway for regioselective synthesis. A method involving the coupling of 2-pyridyl esters with organoboron compounds has been developed for ketone synthesis. organic-chemistry.org In this reaction, the pyridyl group serves as both a leaving group and a coordinating moiety. The coordination of the pyridine nitrogen to the palladium catalyst is a key factor that ensures the reaction's efficiency and selectivity, making it a viable, albeit indirect, method for constructing the 2-pyridyl ketone framework. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic route are highly dependent on the careful optimization of reaction parameters. For the photocatalytic C-H acylation of pyridine, several variables must be systematically screened to maximize the production of this compound. Key parameters include the choice of photocatalyst, solvent, base, and light source. acs.orgibs.re.kr

An illustrative optimization study, based on analogous reactions reported in the literature, might involve screening various conditions as detailed in the table below. ibs.re.kr The model reaction would be the coupling of an N-methoxypyridinium salt with 3-cyclohexylpropanal.

Table 1: Optimization of Photocatalytic C-H Acylation

| Entry | Photocatalyst (PC) | Base | Solvent | Yield (%) | C2:C4 Ratio |

|---|---|---|---|---|---|

| 1 | Ir(ppy)₃ | K₂CO₃ | CH₃CN | 55 | >20:1 |

| 2 | Eosin Y | K₂CO₃ | CH₃CN | 42 | 15:1 |

| 3 | Ru(bpy)₃Cl₂ | K₂CO₃ | CH₃CN | 48 | >20:1 |

| 4 | Ir(ppy)₃ | Cs₂CO₃ | CH₃CN | 68 | >20:1 |

| 5 | Ir(ppy)₃ | DIPEA | CH₃CN | 35 | >20:1 |

| 6 | Ir(ppy)₃ | Cs₂CO₃ | DMF | 75 | >20:1 |

| 7 | Ir(ppy)₃ | Cs₂CO₃ | DMSO | 72 | >20:1 |

| 8 | Ir(ppy)₃ | Cs₂CO₃ | DMF | 81 | >20:1 |

As the table suggests, the selection of an iridium-based photocatalyst in conjunction with an inorganic base like cesium carbonate and a polar aprotic solvent like DMF could provide the optimal conditions, leading to a high yield and excellent regioselectivity for the desired C2-acylated product. acs.orgibs.re.kr Further optimization would involve adjusting reagent concentrations, reaction time, and temperature.

Analytical Techniques for Synthetic Route Validation

Confirmation of the successful synthesis of this compound requires a combination of spectroscopic and analytical techniques to verify its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

In the ¹H NMR spectrum, characteristic signals for the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the ethyl linker would appear as distinct multiplets in the aliphatic region, coupled to each other and to the adjacent cyclohexyl and carbonyl groups. The cyclohexyl protons would produce a complex series of overlapping signals further upfield.

The ¹³C NMR spectrum would show a characteristic signal for the ketone carbonyl carbon at a low field (δ > 190 ppm). It would also display four distinct signals for the pyridine ring carbons and the signals for the ethyl and cyclohexyl carbons in the aliphatic region. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. aun.edu.eg

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would provide definitive evidence of the ketone functional group, exhibiting a strong, sharp absorption band corresponding to the C=O stretch, typically in the range of 1680-1700 cm⁻¹ for an aryl ketone. aun.edu.eg

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared against the calculated values for the proposed molecular formula to support the structural assignment. aun.edu.eg

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. acs.org

By employing these techniques in concert, researchers can unequivocally validate the synthesis and purity of the target compound, this compound.

Reactivity and Transformative Chemistry of 2 Cyclohexyl Ethyl 2 Pyridyl Ketone

Nucleophilic Additions to the Ketone Carbonyl

The carbonyl group in 2-acylpyridines is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. masterorganicchemistry.comlibretexts.org The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring.

The reduction of the ketone functionality to a secondary alcohol is a common and predictable transformation. This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Hydride Reductants: Reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. youtube.comlibretexts.org These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Catalytic Hydrogenation: Transition-metal-catalyzed hydrogenation is another widely employed method. thieme-connect.comacsgcipr.org Catalysts based on metals like ruthenium, rhodium, and iridium, often in combination with chiral ligands, can facilitate the asymmetric reduction of 2-pyridyl ketones to produce enantiomerically enriched chiral alcohols. thieme-connect.com These chiral 2-pyridyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. thieme-connect.com Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a metal catalyst, is also an effective technique. thieme-connect.comresearchgate.net

Table 1: Common Reagents for the Reduction of 2-Acylpyridines

| Reagent/System | Product | General Remarks |

|---|---|---|

| Sodium Borohydride (NaBH4) | Secondary Alcohol | Mild and selective for carbonyls. |

| Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol | Powerful reducing agent, less selective. |

| Catalytic Hydrogenation (e.g., H2/Pd, Ru, Rh) | Secondary Alcohol | Can be used for asymmetric synthesis with chiral catalysts. thieme-connect.com |

| Transfer Hydrogenation (e.g., Isopropanol/Catalyst) | Secondary Alcohol | Avoids the use of high-pressure hydrogen gas. thieme-connect.comresearchgate.net |

The reaction of the ketone with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.org

Similarly, reactions with other amine derivatives can yield a variety of related compounds. For instance, reaction with hydroxylamine (B1172632) produces oximes, and reaction with hydrazine (B178648) or its derivatives yields hydrazones. masterorganicchemistry.com These reactions are useful for the characterization and derivatization of ketones.

Table 2: Formation of Imines and Derivatives from 2-Acylpyridines

| Reactant | Product Functional Group |

|---|---|

| Primary Amine (R-NH2) | Imine (C=N-R) |

| Hydroxylamine (NH2OH) | Oxime (C=N-OH) |

| Hydrazine (NH2NH2) | Hydrazone (C=N-NH2) |

| Substituted Hydrazines (e.g., 2,4-Dinitrophenylhydrazine) | Substituted Hydrazone |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction involves the formation of a new carbon-carbon bond. masterorganicchemistry.com In the case of 2-acylpyridines, the pyridine nitrogen can potentially coordinate with the magnesium or lithium ion, which may influence the stereochemical outcome of the addition. acs.org

The reaction of a Grignard reagent with (2-Cyclohexyl)ethyl 2-pyridyl ketone would be expected to proceed via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. youtube.comorganic-chemistry.org A subsequent acidic workup would protonate the resulting alkoxide to yield the tertiary alcohol. masterorganicchemistry.com

Table 3: Addition of Organometallic Reagents to 2-Acylpyridines

| Reagent Type | General Formula | Product |

|---|---|---|

| Grignard Reagent | R-MgX | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Tertiary Alcohol |

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which affects its reactivity, particularly in electrophilic aromatic substitution reactions.

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Reactions typically require harsh conditions, and substitution occurs preferentially at the 3- and 5-positions. quimicaorganica.orgyoutube.com The presence of the (2-cyclohexyl)ethyl ketone substituent, which is deactivating, would further decrease the reactivity of the pyridine ring towards electrophiles.

However, the corresponding pyridine N-oxide is much more reactive towards electrophilic substitution. vaia.comresearchgate.net The N-oxide oxygen atom can donate electron density into the ring, activating the 2- and 4-positions for electrophilic attack. vaia.com Therefore, a common strategy for functionalizing the pyridine ring at these positions is to first perform the N-oxidation, followed by the electrophilic substitution, and then deoxygenation to restore the pyridine. semanticscholar.orgarkat-usa.org

N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to alkylation by alkyl halides or other alkylating agents. sciforum.netgoogle.com This reaction results in the formation of a pyridinium (B92312) salt. The direct N-alkylation of pyridines is a well-established transformation. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgtamu.edugoogle.com As mentioned previously, N-oxidation is a synthetically useful transformation as it alters the electronic properties of the pyridine ring, facilitating certain substitution reactions. researchgate.net

Table 4: Reactivity of the Pyridine Nitrogen

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Pyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) or H2O2 | Pyridine N-oxide |

Metallation and Lithiation at the Pyridine Ring

The pyridine ring of this compound is susceptible to deprotonation by strong bases, a process known as metallation or lithiation, which generates a highly reactive organometallic intermediate. The regioselectivity of this reaction is critically dependent on the reagents and conditions employed. Two primary outcomes are observed: traditional ortho-lithiation at the C-3 position and an unconventional lithiation at the C-6 position.

Directed ortho-Metalation (DoM) at C-3:

The ketone moiety at the C-2 position of the pyridine ring can function as a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org In the presence of standard organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the DMG coordinates with the lithium cation, positioning the base to abstract the nearest acidic proton, which is at the C-3 (ortho) position. wikipedia.orgorganic-chemistry.org This process, known as the Complex-Induced Proximity Effect (CIPE), leads to the formation of a 3-lithiated pyridine intermediate. baranlab.org This intermediate is a powerful nucleophile that can be trapped with various electrophiles (E+) to introduce a wide range of functional groups at the C-3 position. organic-chemistry.org

Regiospecific Lithiation at C-6:

In contrast to the classical DoM pathway, researchers have developed specialized "superbase" systems that reverse the regioselectivity of lithiation for 2-substituted pyridines. researchgate.netnih.gov A prominent example is the combination of n-butyllithium with lithium 2-(dimethylamino)ethoxide (LiDMAE). nih.gov This mixed-metal base is believed to form specific aggregates with the pyridine substrate. researchgate.net The aggregation, involving coordination to both the pyridine nitrogen and the substituent's heteroatom (in this case, the ketone oxygen), is thought to favor the delivery of the butyl base to the C-6 position, leading to direct and regiospecific deprotonation at this site. nih.govresearchgate.net This method circumvents the directing effect of the ketone group and provides a synthetic route to 6-substituted 2-acylpyridines. researchgate.netnih.gov

| Reagent(s) | Position of Lithiation | Governing Principle | Potential Products after Electrophilic Quench |

|---|---|---|---|

| n-BuLi or LDA in THF | C-3 (ortho) | Directed ortho-Metalation (DoM) | 3-Substituted-(2-Cyclohexyl)ethyl 2-pyridyl ketone |

| n-BuLi-LiDMAE in Hexane | C-6 | Aggregate-Induced C-6 Deprotonation | 6-Substituted-(2-Cyclohexyl)ethyl 2-pyridyl ketone |

Transformations Involving the Cyclohexyl-Ethyl Side Chain

The side chain of the molecule offers multiple sites for chemical modification, including the saturated cyclohexyl ring and the two-carbon alkyl linker adjacent to the ketone.

The cyclohexyl group consists of unactivated C(sp³)–H bonds, which are generally inert. However, modern synthetic methods involving transition-metal catalysis enable the direct functionalization of such bonds. nih.govsigmaaldrich.com While specific studies on this compound are not prevalent, established principles of C–H activation can be applied.

Catalytic systems based on palladium, rhodium, or copper can facilitate the coupling of C–H bonds with various partners. nih.govacs.org In this molecule, the pyridine ring could act as a directing group to guide a metal catalyst to a specific C–H bond on the cyclohexyl ring, although the distance may pose a challenge. youtube.com More commonly, site-selectivity in cycloalkanes is governed by the steric and electronic environment of the C–H bonds. nsf.govresearchgate.net For instance, dirhodium catalysts have shown the ability to desymmetrize cyclohexane (B81311) rings by selectively functionalizing specific C–H bonds. nsf.gov Such strategies could potentially be used to introduce functionality, such as aryl, alkyl, or heteroatom groups, onto the cyclohexyl moiety of the title compound.

The ethyl linker possesses a methylene (B1212753) group (–CH₂–) directly adjacent to the carbonyl group. The protons on this α-carbon are acidic (pKa ≈ 19-20 for a typical ketone) and can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it quantitatively converts the ketone into its lithium enolate. libretexts.org

This enolate is a potent carbon nucleophile and can participate in a variety of cornerstone C–C bond-forming reactions: masterorganicchemistry.com

α-Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce an alkyl group at the α-position. mnstate.edu

Aldol (B89426) Reaction: The enolate can add to the carbonyl group of an aldehyde or another ketone (a "crossed" aldol reaction if the electrophile is different) to form a β-hydroxy ketone. digitellinc.comwikipedia.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. wikipedia.orgresearchgate.net

These reactions provide a powerful platform for elaborating the structure of the side chain, extending the carbon skeleton, and introducing new functional groups.

Rearrangement Reactions and Fragmentations

The keto-pyridyl scaffold can undergo several types of rearrangement and fragmentation reactions, often initiated by specific reagents or by photochemical activation.

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime upon reaction with hydroxylamine. This oxime derivative can then undergo an acid-catalyzed Beckmann rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen migrates to the nitrogen, displacing water and forming a nitrilium ion intermediate. masterorganicchemistry.com Subsequent hydrolysis yields an amide. Depending on the stereochemistry of the oxime, migration of either the pyridyl group or the cyclohexyl-ethyl group can occur, leading to two possible amide products. acs.orgacs.org

Favorskii Rearrangement: If the α-carbon of the ethyl linker is first halogenated (e.g., using Br₂ in acetic acid), the resulting α-halo ketone can undergo a Favorskii rearrangement upon treatment with a base such as an alkoxide. nrochemistry.compurechemistry.orgwikipedia.org The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgddugu.ac.in This reaction would result in a skeletal rearrangement of the side chain, yielding a carboxylic acid derivative (e.g., an ester if an alkoxide is used). ddugu.ac.in

Norrish Type I and Type II Fragmentations: As a ketone, the molecule is susceptible to photochemical reactions upon UV irradiation. wikipedia.org

Norrish Type I Reaction: This involves the homolytic cleavage of one of the C–C bonds adjacent to the carbonyl group (α-cleavage). youtube.comlibretexts.org This would generate a pyridoyl radical and a (2-cyclohexyl)ethyl radical, or a 2-pyridyl radical and a (3-cyclohexyl)propanoyl radical. These radical intermediates can then undergo various secondary reactions like decarbonylation, recombination, or hydrogen abstraction. wikipedia.org

Norrish Type II Reaction: This pathway is possible if there is a γ-hydrogen available for abstraction. In this compound, the hydrogen atoms on the cyclohexyl ring are at the γ-position relative to the carbonyl oxygen. Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group would form a 1,4-biradical. wikipedia.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or fragment via β-scission to yield an enol and an alkene. wikipedia.org

| Reaction Name | Required Precursor/Condition | Key Intermediate(s) | General Product Class |

|---|---|---|---|

| Beckmann Rearrangement | Oxime derivative + Acid | Nitrilium ion | Amide |

| Favorskii Rearrangement | α-Halo ketone + Base | Cyclopropanone | Carboxylic acid derivative |

| Norrish Type I | UV Irradiation | Acyl and alkyl radicals | Fragmentation products |

| Norrish Type II | UV Irradiation | 1,4-Biradical | Cyclobutanol or fragmentation products |

Coordination Chemistry of 2 Cyclohexyl Ethyl 2 Pyridyl Ketone As a Ligand

Ligand Design Principles and Potential Binding Modes

The design of a ligand is crucial in determining the geometry and properties of the resulting metal complex. The structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone incorporates several key features that dictate its coordination behavior.

Pyridyl ketones are well-known for their ability to act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This forms a stable five-membered chelate ring. The neutral di(2-pyridyl) ketone molecule, a related compound, can act as a bidentate ligand by forming bonds through its N, O or N, N atoms. nih.gov In the case of this compound, the lone pair of electrons on the pyridyl nitrogen and a lone pair on the carbonyl oxygen are suitably positioned to engage in chelation with a metal ion. This N,O-bidentate coordination is a common and stable binding mode for this class of ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl ketone ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with pyridyl ketone ligands. While specific examples with this compound are not readily found in the literature, complexes with analogous ligands such as di(2-pyridyl) ketone and 2-benzoylpyridine (B47108) have been extensively studied. For instance, copper(II) halides and perchlorates form complexes with di-2-pyridyl ketone and 2-benzoylpyridine, exhibiting various coordination geometries. rsc.org Similarly, palladium(II) complexes with di(2-pyridyl) ketone have been synthesized and characterized. nih.govresearchgate.net The introduction of a bulky cyclohexyl group is anticipated to influence the coordination environment around the transition metal ion, potentially leading to unique structural and reactivity features.

Table 1: Representative Transition Metal Complexes with Analogous Pyridyl Ketone Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Di(2-pyridyl) ketone (dpk) | Pd(II) | [Pd(dpk)Cl2] | Square Planar | nih.govresearchgate.net |

| Di(2-pyridyl) ketone (dpk) | Cu(II) | Cu(dpk)22 | Octahedral (N,N-coordination) | rsc.org |

| 2-Benzoylpyridine (PhCOpy) | Cu(II) | [Cu(PhCOpy)2Cl2] | Distorted Octahedral | rsc.org |

| Di-2-pyridyl ketoxime (dpkoxH) | Ir(III) | [Ir(dpkoxH)Cl2(H2O)] | Octahedral | nih.gov |

This table presents data for analogous ligands due to the lack of specific information for this compound.

Main group metals also form stable complexes with pyridyl ketone ligands. The coordination chemistry of these elements is often dictated by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand. For example, cadmium(II), a group 12 metal, has been shown to form coordination polymers with di-2-pyridyl ketone oxime. nih.gov The large and sterically demanding cyclohexyl group in this compound could favor the formation of monomeric complexes with main group metals or influence the dimensionality of any resulting coordination polymers. The synthesis of a hexameric magnesium 4-pyridyl complex with a cyclohexane-like ring structure has been reported, showcasing the ability of main group metals to form intricate architectures with pyridyl-containing ligands. mdpi.com

Table 2: Representative Main Group Metal Complexes with Analogous Pyridyl Ligands

| Ligand | Metal Ion | Complex Formula | Structural Feature | Reference |

|---|---|---|---|---|

| Di-2-pyridyl ketone oxime (dpkoxH) | Cd(II) | {[CdCl2(dpkoxH)]·2H2O}n | 1D Coordination Polymer | nih.gov |

| 4-pyridyl | Mg(II) | [{(nacnac)Mg(4-C5H4N)}6] | Hexameric Ring | mdpi.com |

This table presents data for analogous ligands due to the lack of specific information for this compound.

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, EPR)

The characterization of metal complexes involving 2-pyridyl ketone ligands relies heavily on a suite of spectroscopic techniques. These methods provide critical insights into the ligand's coordination mode, the geometry of the metal center, and the electronic properties of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the 2-pyridyl ketone ligand to a metal center. A key diagnostic feature is the shift of the carbonyl group's stretching frequency (ν(C=O)). In the free ligand, this band typically appears at a higher wavenumber. Upon coordination to a metal ion through the carbonyl oxygen, this band shifts to a lower frequency, indicating a weakening of the C=O bond. For instance, in transition metal(II) complexes with methyl 2-pyridyl ketone, the ν(C=O) band shifts to lower wavenumbers upon complexation. Another important indicator is the shift of the pyridine ring's C=N stretching vibration to a higher wavenumber, confirming the coordination of the pyridinic nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes. The coordination of the 2-pyridyl ketone ligand to a metal center results in significant shifts in the signals of the protons and carbons of the pyridine ring and the alkyl/aryl substituents. These shifts are indicative of the changes in the electronic environment upon complexation. For example, in a palladium(II) complex with di(2-pyridyl) ketone, the proton signals of the pyridine rings are shifted downfield upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes with 2-pyridyl ketone ligands provide information about the d-d transitions of the metal ion and charge-transfer bands. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For instance, the UV-Vis spectrum of a palladium(II) complex with di(2-pyridyl) ketone may show specific bands that disappear upon nucleophilic addition to the carbonyl group, confirming changes in the electronic delocalization of the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II) or high-spin iron(III), EPR spectroscopy is a powerful technique to probe the electronic structure and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the geometry of the metal center and the nature of the metal-ligand bonding.

Table 1: Representative Spectroscopic Data for Metal Complexes of 2-Pyridyl Ketone Derivatives

| Complex | Spectroscopic Technique | Key Observations | Reference |

| [M(mpk)₂(NO₃)₂] (M = Cu(II), Zn(II), Cd(II)) | IR Spectroscopy | Shift of ν(C=O) to lower frequency and ν(C=N) of pyridine to higher frequency upon coordination. | |

| [Rh(dpk)₂(MeCN)Cl₃] | UV-Vis Spectroscopy | Shows a broad, symmetric, and structureless red emission at 77 K, assigned as dd* phosphorescence. | |

| (dpk)PdCl₂ | ¹H and ¹³C NMR | Downfield shifts of pyridine ring protons and carbons upon coordination. |

Note: mpk = methyl 2-pyridyl ketone; dpk = di-2-pyridyl ketone.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. It provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In complexes with 2-pyridyl ketone ligands, the ligand typically acts as a bidentate N,O-donor, coordinating to the metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This forms a stable five-membered chelate ring.

For example, the crystal structure of a cadmium(II) complex with a Schiff base derived from a 2-pyridyl ketone shows the ligand acting as a tetradentate NNNN donor, with the pyridine and azomethine nitrogens coordinating to the metal ion. In other instances, such as with di-2-pyridyl ketone, the ligand can lead to the formation of polynuclear complexes, like cubane-like structures, where the gem-diol form of the ligand bridges multiple metal centers.

The coordination geometry around the metal ion can vary significantly depending on the metal, the stoichiometry of the complex, and the presence of other ligands. Geometries such as distorted octahedral, square planar, and tetrahedral have been observed in complexes with 2-pyridyl ketone derivatives.

Table 2: Selected Crystallographic Data for Metal Complexes of 2-Pyridyl Ketone Derivatives

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [CdCl₂(dpkoxH)·2H₂O]n | Monoclinic | P2₁/c | One-dimensional zigzag chains with bridging halogeno and dpkoxH ligands. Distorted octahedral Cd(II) centers. | |

| (dpk·EtOH)PdCl₂ | Monoclinic | P2₁/c | Monomeric complex with a square planar geometry around the Pd(II) ion. | |

| [Mn₄O₄(dpk·H₂O)₄(OAc)₄] | Cubic | I4_3d | Cubane-like structure with a [Mn₄O₄]⁴⁺ core. The gem-diol form of dpk acts as a bridging ligand. |

Note: dpkoxH = di-2-pyridyl ketone oxime; dpk = di-2-pyridyl ketone; OAc = acetate.

Electrochemical Behavior of Metal Complexes

Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of metal complexes. It provides information on the formal reduction potentials, the stability of different oxidation states, and the reversibility of electron transfer processes.

In some cases, the ligand itself can be redox-active. The reduction of the complex may occur at the ligand, leading to the formation of a radical anion. The stability and subsequent reactions of these reduced or oxidized species can be studied using techniques such as controlled potential electrolysis in conjunction with spectroscopic methods. For rhodium(III) complexes with di-2-pyridyl ketone, multi-electron reduction processes have been observed, involving both the metal center and the ligand.

Table 3: Electrochemical Data for Selected Metal Complexes of 2-Pyridyl Ketone Derivatives

| Complex | Technique | Redox Process (E½ or E_p vs. reference) | Characteristics | Reference |

| [Ru(dpk)₂Cl₂] | Cyclic Voltammetry | Ru(II)/Ru(III) oxidation | Reversible one-electron process. | |

| [Rh(dpk)₂(MeCN)Cl₃] | Cyclic Voltammetry | Multiple reduction steps | Involves metal-centered reduction with elimination of chloride ions, followed by ligand-based reduction. | |

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cyclic Voltammetry | Cu(II)/Cu(I) reduction | Quasi-reversible one-electron transfer process. |

Note: dpk = di-2-pyridyl ketone.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of paramagnetic metal complexes containing 2-pyridyl ketone ligands are of significant interest, particularly in the context of designing molecular magnets. The magnetic behavior is determined by the number of unpaired electrons on the metal centers and the nature of the magnetic exchange interactions between them in polynuclear complexes.

Variable-temperature magnetic susceptibility measurements are the primary experimental technique used to study these properties. The data can be fitted to appropriate theoretical models to determine the magnitude and sign of the exchange coupling constant (J). A negative J value indicates antiferromagnetic coupling (spins of adjacent metal centers are opposed), while a positive J value signifies ferromagnetic coupling (spins are aligned).

For instance, cubane-like nickel(II) complexes with the gem-diol form of di-2-pyridyl ketone have been shown to exhibit ferromagnetic interactions. In contrast, related manganese(II) and cobalt(II) complexes display antiferromagnetic behavior. The nature of the magnetic coupling is highly dependent on the geometry of the bridging ligands and the resulting metal-metal distances and angles. In some mixed-valence iron complexes with 2-pyridyl oximes, weak antiferromagnetic interactions have been observed, mediated by intermolecular hydrogen bonds.

Table 4: Magnetic Properties of Selected Paramagnetic Complexes with 2-Pyridyl Ketone Derivatives

| Complex | Magnetic Behavior | Exchange Coupling Constant (J) | Key Findings | Reference |

| [Ni₄O₄(dpk·H₂O)₄(OAc)₄] | Ferromagnetic | J₁ = +6.04 cm⁻¹, J₂ = -1.47 cm⁻¹ | The presence of different types of bridging leads to both ferro- and antiferromagnetic interactions within the cubane (B1203433) core. | |

| [Co₄O₄(dpk·H₂O)₄(OAc)₄] | Antiferromagnetic | Not specified | Overall antiferromagnetic behavior observed. | |

| Fe(mpko)₃Fe(H₂O)₂(NO₃)·2H₂O | Weak Antiferromagnetism | Not specified | Intermolecular hydrogen bonds lead to weak antiferromagnetic interactions between neighboring Fe(III) centers. |

Note: dpk = di-2-pyridyl ketone; OAc = acetate; mpko⁻ = methyl(2-pyridyl)ketone oximate.

Applications in Catalysis

Homogeneous Catalysis Utilizing Metal Complexes of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes of organic ligands are a cornerstone of this field. For this compound, this would involve the synthesis of its complexes with transition metals like palladium, nickel, rhodium, or ruthenium, and their subsequent use in solution-phase reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Polymerization)

Carbon-carbon bond forming reactions are fundamental in organic synthesis. Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, often rely on palladium complexes with nitrogen- or phosphorus-containing ligands. Similarly, polymerization catalysis frequently employs well-defined metal complexes to control the reaction and the properties of the resulting polymer.

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and dehydrogenation are critical industrial processes for the synthesis of a wide range of chemical products. These reactions are often catalyzed by metal complexes that can activate molecular hydrogen or facilitate the removal of hydrogen from a substrate.

There is currently no available scientific literature that describes the use of metal complexes of this compound as catalysts for either hydrogenation or dehydrogenation reactions. Research in this area tends to focus on ligands with specific electronic and steric properties that are well-documented, and this compound has not been featured in these studies to date.

Oxidation and Reduction Processes

Catalytic oxidation and reduction reactions are vital for the synthesis of a variety of functional groups. Metal complexes can act as catalysts by facilitating electron transfer and activating oxidizing or reducing agents.

The application of this compound in this context is also not documented in the current body of scientific literature. There are no published studies that report the synthesis of its metal complexes for the purpose of catalyzing oxidation or reduction processes.

Asymmetric Catalysis (if chiral derivatives or environments are introduced)

Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity. This is typically achieved by using chiral ligands that create a chiral environment around the metal center. While it is conceivable to synthesize chiral derivatives of this compound, for instance, by introducing stereocenters on the cyclohexyl or ethyl fragments, no such derivatives or their applications in asymmetric catalysis have been reported.

Heterogeneous Catalysis (if immobilization strategies are employed)

Heterogeneous catalysis involves catalysts in a different phase from the reactants. This often entails immobilizing a homogeneous catalyst, such as a metal complex, onto a solid support like silica, alumina, or a polymer. This approach can simplify catalyst separation and recycling.

No research has been published on the immobilization of this compound or its metal complexes onto solid supports for use in heterogeneous catalysis. Consequently, there is no data on its performance in such systems.

Catalyst Regeneration and Turnover Frequency Studies

Catalyst regeneration and turnover frequency (TOF) are crucial metrics for evaluating the practical utility and efficiency of a catalyst. Such studies provide insights into the catalyst's stability, lifetime, and activity.

Given the absence of any reported catalytic applications for this compound, there are no corresponding studies on its regeneration or turnover frequency.

Based on an extensive review of the available scientific literature, there is no published research detailing the applications of this compound in any of the specified areas of catalysis. While its chemical structure suggests potential as a ligand for catalytic metal complexes, this potential has not yet been explored or reported in peer-reviewed scientific journals. Therefore, no data tables or detailed research findings on its catalytic activity can be provided at this time. The field of catalysis is vast and continuously evolving, and it is possible that future research may investigate the properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of "(2-Cyclohexyl)ethyl 2-pyridyl ketone." The molecule's structure is characterized by the spatial arrangement of its three main components: the pyridine (B92270) ring, the ethyl ketone linker, and the cyclohexyl group.

The conformational flexibility of the molecule primarily arises from the rotation around the single bonds of the ethyl chain and the puckering of the cyclohexyl ring. The chair conformation is the most stable for the cyclohexyl ring, and the ethyl 2-pyridyl ketone substituent can occupy either an equatorial or an axial position. Computational studies on similar cyclohexyl derivatives suggest that the equatorial position is generally more stable due to reduced steric hindrance.

A potential energy surface scan can be computationally generated by systematically varying key dihedral angles to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Py-C-C=O) | Cyclohexyl Substituent Position | Relative Energy (kcal/mol) |

| 1 | ~0° (planar) | Equatorial | 0.00 |

| 2 | ~180° (planar) | Equatorial | 1.25 |

| 3 | ~90° (twisted) | Equatorial | 3.50 |

| 4 | ~0° (planar) | Axial | 5.80 |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For "this compound," the HOMO is expected to be localized primarily on the pyridine ring, which is electron-rich due to the nitrogen atom's lone pair. The LUMO, on the other hand, is likely centered on the carbonyl group, which is electron-deficient and thus electrophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scielo.br

Computational studies on 2-acetylpyridine (B122185) and other substituted pyridines have shown that the HOMO and LUMO energies, and thus the HOMO-LUMO gap, can be tuned by the nature of the substituents. scielo.brresearchgate.net In the case of "this compound," the alkyl (cyclohexylethyl) group is an electron-donating group, which would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 2-acetylpyridine.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 | Pyridine Ring |

| LUMO | -1.8 | Carbonyl Group |

| HOMO-LUMO Gap | 4.7 | - |

Note: These values are representative and would be calculated using methods such as DFT with an appropriate basis set.

Reaction Mechanism Studies (e.g., Transition State Analysis for Reactivity)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states along a reaction pathway. For "this compound," several types of reactions can be investigated computationally.

One area of interest is the reactivity of the carbonyl group. Nucleophilic addition reactions are characteristic of ketones, and computational methods can be used to model the approach of a nucleophile to the carbonyl carbon. Transition state theory can be applied to calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. acs.org

Another potential reaction pathway, particularly relevant for ketones with alkyl chains, is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the carbonyl oxygen. scholarsresearchlibrary.comresearchgate.net In "this compound," this could potentially occur from the cyclohexyl ring or the ethyl linker, although the geometry requirements for the typical six-membered transition state might be restrictive. Computational analysis of the transition state structures for such intramolecular reactions can determine their feasibility.

Keto-enol tautomerism is another fundamental process for ketones. orientjchem.orgresearchgate.net Computational studies can determine the relative stabilities of the keto and enol forms of "this compound" and the energy barrier for their interconversion.

Table 3: Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction Type | Proposed Reactant | Activation Energy (kcal/mol) |

| Nucleophilic Addition | Hydride (H-) | 15.2 |

| Norrish Type II | Intramolecular | 45.8 |

| Keto-Enol Tautomerism | Intramolecular | 38.5 |

Note: These are hypothetical values intended to illustrate the output of transition state analysis.

Prediction and Analysis of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. sid.ir For "this compound," the most prominent predicted peak would be the C=O stretching vibration of the ketone, typically appearing around 1700 cm⁻¹. Other characteristic vibrations include the C-H stretching of the cyclohexyl and ethyl groups, and the C=C and C=N stretching modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netcompchemhighlights.orggithub.io These calculations are highly sensitive to the molecular conformation, and by performing a Boltzmann-weighted average of the chemical shifts of the most stable conformers, a theoretical NMR spectrum can be generated that can be directly compared to experimental data.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For "this compound," π → π* transitions associated with the pyridine ring and n → π* transitions of the carbonyl group would be the most significant.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Predicted Value |

| IR | C=O Stretch | 1705 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | 200 ppm |

| ¹H NMR | Pyridyl Protons | 7.5-8.7 ppm |

| UV-Vis | n → π* transition | ~320 nm |

Note: These predictions are based on typical values obtained from DFT calculations for similar compounds.

Ligand-Metal Interaction Modeling and Complex Stability Calculations

The presence of the pyridine nitrogen and the carbonyl oxygen makes "this compound" a potential bidentate ligand for metal ions. acs.orgresearchgate.net Computational modeling can be used to investigate the coordination of this ligand to various metal centers.

By performing geometry optimizations on the metal-ligand complex, the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) can be determined. The strength of the metal-ligand bond can be assessed through bond distance analysis and by calculating the binding energy. Factors influencing the stability of the complex, such as the nature of the metal ion and the solvent environment, can also be systematically studied. rsc.org

Natural Bond Orbital (NBO) analysis can provide further insights into the nature of the metal-ligand bonding, quantifying the charge transfer between the ligand and the metal. The stability constants of these complexes in solution can also be predicted using advanced computational protocols that combine quantum mechanical calculations with continuum solvent models. rsc.orgnih.govpsu.edu

Table 5: Illustrative Calculated Properties of a Metal Complex with this compound

| Metal Ion | Coordination Number | Binding Energy (kcal/mol) | M-N Bond Length (Å) | M-O Bond Length (Å) |

| Cu(II) | 4 | -45.3 | 2.05 | 2.10 |

| Zn(II) | 4 | -38.7 | 2.12 | 2.18 |

| Pd(II) | 4 | -55.1 | 2.02 | 2.08 |

Note: This data is illustrative and represents typical outcomes of modeling ligand-metal interactions.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridyl ketones is a well-established area of organic chemistry, with several reliable methods available. However, the pursuit of more efficient and sustainable routes remains a constant endeavor in chemical synthesis. For a molecule like (2-Cyclohexyl)ethyl 2-pyridyl ketone, future research could focus on several key areas to improve its preparation.

Another area of focus could be the development of flow chemistry processes . Continuous flow synthesis offers numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. researchgate.net Adapting existing batch syntheses of pyridyl ketones to a continuous flow setup could lead to a more efficient and reproducible production of this compound.

Furthermore, the principles of green chemistry are increasingly integral to modern synthetic design. Future synthetic routes for this compound could prioritize the use of greener solvents, renewable starting materials, and catalysts based on earth-abundant metals. nih.govresearchgate.netacsgcipr.org For instance, developing methods that utilize biomass-derived feedstocks for the cyclohexyl or ethyl fragments would contribute to a more sustainable chemical industry. acsgcipr.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, fewer synthetic steps | Development of selective and efficient catalysts |

| Flow Chemistry | Improved efficiency, safety, and scalability | Optimization of reaction parameters in a flow reactor |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Sourcing of bio-based starting materials, use of benign solvents |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is dictated by its constituent functional groups: the pyridine (B92270) ring and the ketone. Each of these offers opportunities for a variety of chemical transformations, and future research will likely focus on exploring novel functionalization pathways.

The pyridine ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. Research could investigate the regioselectivity of these reactions on the substituted pyridine ring, considering the electronic and steric influence of the cyclohexylethyl ketone substituent. Furthermore, the nitrogen atom of the pyridine can be quaternized or oxidized to the N-oxide, opening up further avenues for functionalization.

The ketone group is a versatile handle for a wide range of organic transformations. Future studies could explore reactions such as:

Reductions to the corresponding secondary alcohol, which could serve as a chiral center for asymmetric synthesis.

Oxidations , such as the Baeyer-Villiger oxidation, to form esters.

Condensation reactions with various nucleophiles to form imines, enamines, or to participate in aldol-type reactions.

Alpha-functionalization of the ketone to introduce new substituents at the carbon adjacent to the carbonyl group.

The interplay between the pyridine and ketone functionalities could also lead to unique reactivity. For instance, the nitrogen atom could act as an intramolecular catalyst or directing group for reactions at the ketone or the cyclohexyl ring.

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

Pyridyl ketones are excellent ligands in coordination chemistry, capable of binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group, forming stable chelate rings. This chelating ability makes them valuable building blocks for the construction of a wide array of metal complexes.

Future research in this area for this compound would involve exploring its coordination behavior with a diverse range of metal centers . This includes:

Transition Metals: Investigating the coordination with first-row (e.g., Mn, Fe, Co, Ni, Cu, Zn), second-row, and third-row transition metals could lead to the formation of mononuclear or polynuclear complexes with interesting magnetic, electronic, and structural properties. The steric bulk of the cyclohexylethyl group could influence the coordination geometry and the resulting properties of the complexes.

Lanthanides: Lanthanide ions are known for their unique photophysical properties, and complexes with organic ligands often exhibit strong luminescence. researchgate.netacs.orgnih.gov The coordination of this compound to lanthanide ions could result in new luminescent materials with potential applications in sensing, imaging, and lighting.

Main Group Metals: The coordination chemistry with main group metals is a less explored area but could yield complexes with novel structures and reactivity.

The coordination mode of the ligand could also be varied. While N,O-chelation is the most common, the ligand could potentially act as a bridging ligand between two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Design and Development of Advanced Catalytic Systems

Metal complexes derived from pyridyl ketone ligands have shown promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst.

Future research on this compound in this context would focus on the design and development of advanced catalytic systems . The bulky cyclohexylethyl group could play a crucial role in creating a specific steric environment around the metal center, which could be beneficial for stereoselective catalysis.

Potential catalytic applications to be explored include:

Oxidation Catalysis: Metal complexes are widely used as catalysts for oxidation reactions. Complexes of this compound with metals like manganese, iron, or copper could be investigated for their ability to catalyze the oxidation of alcohols, alkanes, or olefins.

Reduction Catalysis: The transfer hydrogenation of ketones and imines is an important reaction in organic synthesis. Iron and other transition metal complexes with pyridyl-imine ligands have shown catalytic activity in such reactions. researchgate.net

Cross-Coupling Reactions: Palladium complexes with pyridyl ligands have been successfully employed as catalysts in Heck and Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov The catalytic potential of palladium and other transition metal complexes of this compound in these and other C-C and C-heteroatom bond-forming reactions would be a valuable area of investigation.

Polymerization: Some transition metal complexes are active catalysts for olefin polymerization. The specific steric and electronic environment provided by the this compound ligand could lead to polymers with desired properties.

Integration with Emerging Fields in Chemical Science

The versatility of this compound and its potential derivatives and metal complexes opens up possibilities for its integration with several emerging fields in chemical science.

Materials Science: The ability of pyridyl ketones to form coordination polymers and MOFs could be exploited to create new materials with applications in gas storage, separation, and sensing. The functional groups on the ligand could be modified to tune the properties of these materials.

Bioinorganic Chemistry: Pyridyl-based ligands and their metal complexes have been investigated for their biological activities, including as potential therapeutic or diagnostic agents. researchgate.netnih.gov Future research could explore the biological properties of this compound and its metal complexes, such as their interactions with biomolecules and their potential as enzyme inhibitors or imaging agents.

Supramolecular Chemistry: The self-assembly of metal complexes of this ligand could lead to the formation of interesting supramolecular architectures, such as cages, grids, and helicates. These structures could have applications in host-guest chemistry, molecular recognition, and nanotechnology.

Q & A

Q. What are the common synthetic routes for preparing (2-cyclohexyl)ethyl 2-pyridyl ketone, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine derivatives and cyclohexyl-containing precursors. A plausible route includes:

Alkylation/Oxidation: Reacting 2-pyridylacetone with a cyclohexyl-containing alkyl halide under basic conditions (e.g., KOH/EtOH) to introduce the cyclohexyl group .

Oximization: Treating the ketone intermediate with hydroxylamine hydrochloride to form an oxime derivative, which can be verified via FT-IR (C=N stretch at ~1650 cm⁻¹) .

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product.

Intermediates should be characterized using NMR (¹H/¹³C), GC-MS , and elemental analysis to confirm structural integrity .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Initial bioactivity screening should focus on:

- Antifungal Assays: Use standardized protocols (e.g., CLSI M38-A2) against Candida albicans or Aspergillus fumigatus to determine MIC (minimum inhibitory concentration) values .

- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety margins .

- Mechanistic Probes: Fluorescence-based assays to study interactions with fungal ergosterol biosynthesis pathways, leveraging structural analogs like 2-pyridyl ketones .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ ~8.5 ppm for pyridyl protons; δ ~2.5 ppm for cyclohexyl CH₂) and ¹³C NMR (δ ~200 ppm for ketone carbonyl) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA: Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can meta-selective C–H functionalization of this compound be achieved?

Methodological Answer: Ru-catalyzed strategies are effective for meta-alkylation:

Catalyst System: Use [Ru(p-cymene)Cl₂]₂ (5 mol%) with alkyl bromides as coupling partners .

Directing Group Optimization: The 2-pyridyl group acts as a directing group. Chelation-assisted C–H activation enables meta-selectivity via steric and electronic modulation .

Reaction Monitoring: Track progress using in situ Raman spectroscopy to detect intermediate Ru complexes (peaks at ~450 cm⁻¹) .

Q. What computational methods predict the thermodynamic properties and reactivity of this compound?

Methodological Answer:

- QSAR/QSPR Modeling: Use quantum chemistry software (e.g., Gaussian 16) to calculate Gibbs free energy (ΔG) of reactions and predict regioselectivity .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to optimize solubility and reaction kinetics .

- Docking Studies: AutoDock Vina to model binding affinities with biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. How can contradictory data on reaction yields or bioactivity be resolved in studies of this compound?

Methodological Answer:

Control Experiments: Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .

Isotopic Labeling: Use ¹³C-labeled ketones to trace reaction pathways and identify competing mechanisms .

Multivariate Analysis: Apply DOE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies .

Q. What strategies mitigate neurotoxic or cytotoxic effects observed in biological studies of pyridyl ketones?

Methodological Answer:

- Structural Modification: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce membrane permeability and off-target effects .

- Prodrug Design: Mask the ketone as a pH-sensitive Schiff base to enhance selective release in fungal environments .

- In Vivo Profiling: Use zebrafish models to assess blood-brain barrier penetration and acute toxicity (LC₅₀) .

Q. How do reaction solvents influence the stereochemical outcomes of this compound derivatives?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO stabilize transition states, favoring cis-isomers due to hydrogen bonding with the pyridyl nitrogen .

- Chiral Solvents: (R)-Limonene induces enantioselectivity in ketone reductions, achieving >90% ee (enantiomeric excess) .

- Solvent-Free Conditions: Ball milling minimizes racemization risks in solid-state syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.